

Application Notes and Protocols for In Vitro Assays Using Tampramine Fumarate

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Compound of Interest

Compound Name: *Tampramine Fumarate*

Cat. No.: *B1681235*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the pharmacological characterization of **Tampramine Fumarate** (formerly known as AHR-9377). **Tampramine Fumarate** is a tricyclic compound identified as a potent and selective norepinephrine (NE) reuptake inhibitor.^[1] This document outlines the key in vitro assays to determine its potency, selectivity, and mechanism of action, and provides detailed protocols for their implementation.

Data Summary

The following tables summarize the key quantitative data from in vitro pharmacological profiling of **Tampramine Fumarate**.

Note: The specific quantitative values from the primary literature, Kinnier et al. (1984), were not accessible in the publicly available resources at the time of this document's creation. The tables below are structured to accommodate this data once obtained by the end-user.

Table 1: Monoamine Reuptake Inhibition

This table presents the inhibitory activity of **Tampramine Fumarate** on the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). The data is typically generated from synaptosomal preparations from specific rat brain regions.

Neurotransmitter	Brain Region	IC50 (nM)
Norepinephrine (NE)	Hypothalamus	Data not available
Serotonin (5-HT)	Cortex	Data not available
Dopamine (DA)	Striatum	Data not available

Table 2: Receptor Binding Affinity

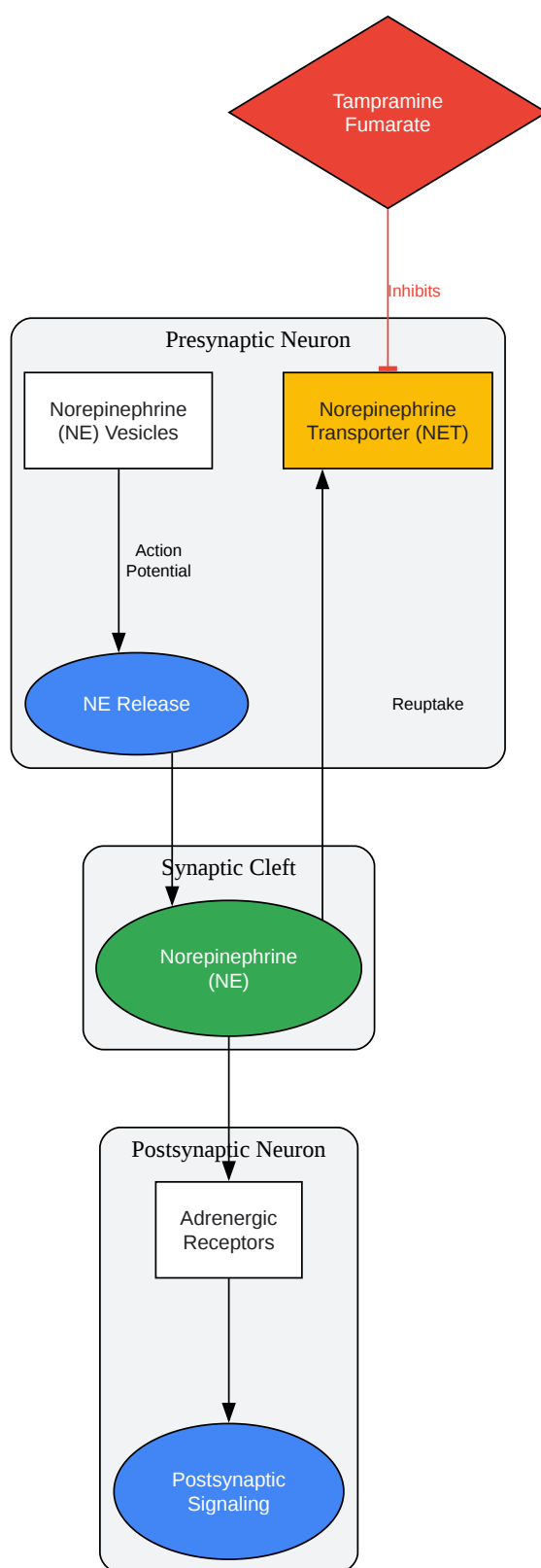
This table summarizes the binding affinity of **Tampramine Fumarate** for various neurotransmitter receptors. This is crucial for determining the selectivity of the compound and predicting potential side effects. The data is typically presented as K_i (nM) values. A higher K_i value indicates lower binding affinity.

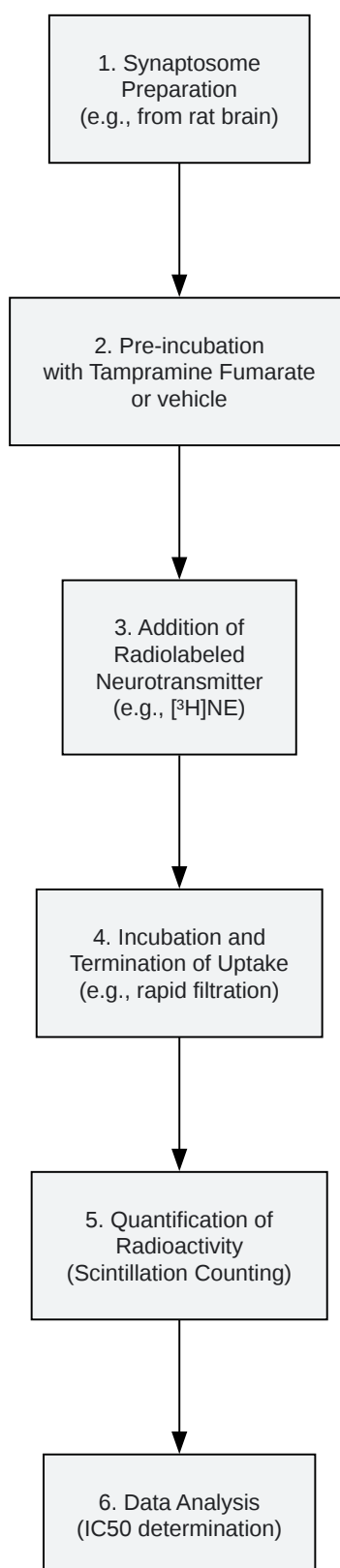
Receptor/Binding Site	Radioligand	Tissue/Cell Line	K_i (nM)
β -adrenergic	[^3H]Dihydroalprenolol	Rat Cerebral Cortex	Data not available
$\alpha 1$ -adrenergic	[^3H]WB-4101	Rat Cerebral Cortex	Data not available
$\alpha 2$ -adrenergic	[^3H]Clonidine	Rat Cerebral Cortex	Data not available
Histaminergic (H1)	[^3H]Pyrilamine	Rat Cerebral Cortex	Data not available
Muscarinic (cholinergic)	[^3H]Quinuclidinyl benzilate	Rat Cerebral Cortex	Data not available
GABAergic	[^3H]Muscimol	Rat Cerebellum	Data not available
Benzodiazepine	[^3H]Diazepam	Rat Cerebral Cortex	Data not available
Imipramine	[^3H]Imipramine	Rat Cerebral Cortex	Data not available

Signaling Pathways and Experimental Workflows

Mechanism of Action: Norepinephrine Reuptake Inhibition

Tampramine Fumarate exerts its primary effect by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic signaling.





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References

- 1. Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
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